(R)-4-Amino-3-phenylbutanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3R)-4-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRYMGYPBGOPS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52992-48-0 | |
| Record name | 4-Amino-3-phenylbutyric acid hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052992480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX088BE850 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Aldol Condensation for Intermediate Formation
The industrial synthesis begins with the condensation of benzaldehyde and ethyl acetoacetate in ethanol under piperidine catalysis (1:0.2 molar ratio) to yield 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester. Protic solvents like ethanol enhance nucleophilic addition kinetics, achieving >90% conversion at reflux (78°C, 48 hours). Excess ethyl acetoacetate (2.5–3 equivalents) ensures complete benzaldehyde consumption, minimizing side products.
Alkaline Decarbonylation to 3-Phenylglutaric Acid
Treatment of the pentanedionate ester with 20% sodium hydroxide at 85–90°C induces decarbonylation, producing 3-phenylglutaric acid. Steam distillation removes ethanol byproducts, driving the reaction to 87.3% yield. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 20% (w/v) | Maximizes base strength without saponification |
| Temperature | 85–90°C | Accelerates decarbonylation |
| Reaction Time | 2–2.5 hours | Balances completion vs. degradation |
Dehydration and Hydrolysis: Cyclization and Amide Formation
Anhydride Formation via Dehydration
3-Phenylglutaric acid undergoes dehydration in toluene with acetic anhydride (1:0.64 molar ratio) at reflux (110°C, 2 hours) to form 3-phenylglutaric anhydride. Non-protonic solvents prevent rehydration, achieving 91% conversion. Catalytic acetic anhydride facilitates cyclic anhydride formation, critical for downstream amidation.
Hydrolysis to 5-Amino-5-oxo-3-phenylpentanoic Acid
Reaction of the anhydride with concentrated aqueous ammonia (25–28%) at 50–55°C yields the amide intermediate. Acidification with sulfuric acid (pH <1) precipitates the product, which is recrystallized to 98% purity. Key metrics:
| Step | Yield | Purity |
|---|---|---|
| Anhydride Formation | 91% | 95% |
| Ammonia Hydrolysis | 87.3% | 98% |
Oxidation and Salt Formation: Enantiomeric Control
Hofmann Rearrangement for Amino Group Introduction
5-Amino-5-oxo-3-phenylpentanoic acid undergoes Hofmann degradation using sodium hypochlorite (10% w/v) under alkaline conditions (pH 12–13, 5–15°C) to yield racemic 4-amino-3-phenylbutanoic acid. Oxidation at 70°C for 50 minutes ensures complete conversion, followed by hydrochloric acid quench (pH 1–2) to precipitate the crude product.
Resolution of (R)-Enantiomer and Hydrochloride Formation
Racemic mixtures are resolved via chiral chromatography or diastereomeric salt formation using (R)-mandelic acid. Subsequent treatment with 31% hydrochloric acid (1:2.5 molar ratio) at <10°C yields (R)-4-amino-3-phenylbutanoic acid hydrochloride. Recrystallization from water elevates purity to >99% (mp: 203–206°C).
| Parameter | Optimal Value | Enantiomeric Excess |
|---|---|---|
| Chiral Resolving Agent | (R)-Mandelic Acid | 98% ee |
| Recrystallization Solvent | Water | 99.5% purity |
Enantioselective Synthesis: Catalytic Asymmetric Routes
Asymmetric Hydrogenation of β-Keto Esters
Recent advances employ ruthenium-BINAP catalysts for asymmetric hydrogenation of β-keto esters, directly yielding (R)-4-amino-3-phenylbutanoic acid precursors. Substrate-to-catalyst ratios of 100:1 achieve 92% ee at 50 bar H₂ pressure.
Biocatalytic Approaches Using Transaminases
Immobilized ω-transaminases convert 3-phenyl-4-oxobutanamide to the (R)-amine with 85% yield and >99% ee under mild conditions (pH 7.5, 30°C). NADPH cofactor regeneration systems enable scalable continuous processes.
Comparative Analysis of Industrial Methods
| Method | Steps | Overall Yield | ee | Cost (USD/kg) |
|---|---|---|---|---|
| Traditional Chemical | 5 | 76.2% | Racemic | 120 |
| Chiral Resolution | 6 | 58% | 98% | 240 |
| Asymmetric Hydrogenation | 3 | 82% | 92% | 180 |
| Biocatalytic | 2 | 85% | >99% | 150 |
Biocatalytic methods offer superior enantioselectivity and cost efficiency but require specialized enzyme engineering. Traditional routes remain prevalent due to existing infrastructure .
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-3-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amides, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
1.1 Mechanism of Action
R-phenibut primarily acts as a GABA(B) receptor agonist , mimicking the neurotransmitter GABA (gamma-aminobutyric acid). It also binds to the α2-δ subunit of voltage-dependent calcium channels, which contributes to its analgesic effects. This dual action enhances its therapeutic profile in treating various conditions related to anxiety and mood disorders .
1.2 Therapeutic Uses
R-phenibut has been investigated for several clinical applications, including:
- Anxiety Disorders : Effective in reducing anxiety symptoms.
- Post-Traumatic Stress Disorder (PTSD) : Shown efficacy in alleviating PTSD symptoms.
- Depression : Demonstrated antidepressant-like effects in animal models.
- Cognitive Enhancement : Promotes improvements in attention, memory, and sensory-motor performance.
- Sleep Disorders : Used to reduce insomnia and improve sleep quality.
- Alcoholism and Substance Abuse : Assists in managing withdrawal symptoms and cravings.
- Vestibular Disorders : Helps in treating balance-related issues.
Comparative Analysis of R-Phenibut
The following table summarizes the pharmacological targets and conditions treated by R-phenibut compared to other similar compounds:
| Compound | Primary Target | Conditions Treated | Potency (µM) |
|---|---|---|---|
| R-Phenibut | GABA(B) Receptors | Anxiety, Depression, PTSD | 23.0 |
| Racemic Phenibut | GABA(B) Receptors | Anxiety, Sleep Disorders | 46.0 |
| Gabapentin | α2-δ Subunit | Neuropathic Pain | 92.0 |
Safety and Side Effects
R-phenibut is generally well-tolerated; however, potential side effects may include sedation, dizziness, and gastrointestinal discomfort. Long-term use can lead to tolerance and dependence, necessitating careful monitoring during treatment .
Mechanism of Action
The mechanism of action of ®-4-Amino-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.
Pathways Involved: It may modulate neurotransmitter pathways, affecting neurological functions and potentially offering therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
a. (R)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride (CAS 332061-83-3)
- Molecular Formula: C₁₁H₁₃ClF₃NO₂
- Molecular Weight : 283.67 g/mol
- Key Difference : A trifluoromethyl (-CF₃) group at the para position of the phenyl ring.
- Impact :
b. (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid Hydrochloride (CAS 331763-69-0)
Chain-Length Variants
a. (R)-3-Amino-5-phenylpentanoic Acid Hydrochloride (CAS 147228-37-3)
- Molecular Formula: C₁₁H₁₆ClNO₂
- Molecular Weight : 229.70 g/mol
- Key Difference: Extended carbon chain (pentanoic acid backbone).
- Impact :
b. 4-(Dimethylamino)butanoic Acid Hydrochloride
- Molecular Formula: C₆H₁₄ClNO₂
- Molecular Weight : 167.63 g/mol
- Key Difference: Dimethylamino (-N(CH₃)₂) group replaces the phenyl moiety.
- Impact: Basic amino group enhances solubility but reduces CNS penetration due to increased polarity .
Structural and Pharmacological Comparison Table
Biological Activity
(R)-4-Amino-3-phenylbutanoic acid hydrochloride, commonly known as phenibut , is a synthetic derivative of gamma-aminobutyric acid (GABA). It has gained attention for its anxiolytic properties and potential therapeutic applications in treating various neurological conditions. This article explores the biological activity of phenibut, focusing on its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Phenibut is characterized by its unique structure, which includes an amino group and a phenyl group attached to a butanoic acid backbone. Its chemical formula is with a molecular weight of 179.22 g/mol. The compound exists in two enantiomeric forms: (R)-phenibut and (S)-phenibut, with the former being the more biologically active form.
Pharmacodynamics
Phenibut primarily exerts its effects through interactions with GABA receptors, specifically:
- GABA Receptor Agonism : Phenibut acts as a full agonist at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS).
- GABA Receptor Agonism : It also binds to GABA receptors, although with lower affinity compared to baclofen, another GABA analog. The binding affinities are summarized in the following table:
| Compound | GABA IC50 (μM) | GABA IC50 (μM) |
|---|---|---|
| GABA | 0.08 | 0.12 |
| Baclofen | 0.13 | >100 |
| (R)-Phenibut | 9.6 | >100 |
| (S)-Phenibut | >100 | >100 |
This data indicates that (R)-phenibut has a significantly higher affinity for GABA receptors compared to its S counterpart, enhancing its therapeutic potential .
The exact mechanism of action of phenibut is not fully understood; however, several pathways have been proposed:
- GABAergic Modulation : By acting as an agonist at GABA receptors, phenibut promotes inhibitory neurotransmission, leading to anxiolytic effects.
- Calcium Channel Interaction : Phenibut may modulate voltage-gated calcium channels, influencing neuronal excitability and neurotransmitter release.
- Neuroprotective Effects : Some studies suggest that phenibut may offer neuroprotective benefits by reducing oxidative stress and promoting neuronal health .
Case Studies and Clinical Applications
Phenibut has been studied in various clinical contexts, particularly for anxiety disorders and sleep disturbances. Here are notable findings from recent studies:
- Anxiety Reduction : A clinical trial involving healthy volunteers demonstrated that a single dose of 250 mg phenibut led to significant reductions in anxiety levels compared to placebo controls .
- Sleep Improvement : Research indicates that phenibut can enhance sleep quality by increasing total sleep time and reducing wakefulness after sleep onset .
Case Study Summary
| Case Number | Age/Sex | Symptoms | Comorbidities | Phenibut Exposure | Outcome |
|---|---|---|---|---|---|
| 1 | 33 F | Sedation, myoclonic jerking | Opioid abuse | NR | Hospitalization |
| 2 | 23 M | Lethargy | Substance abuse | NR | Recovery |
| 3 | 59 F | Lethargy, tonic-clonic seizure | Anxiety, chronic pain | NR | Seizure management required |
This table highlights the potential risks associated with phenibut use, particularly in individuals with pre-existing conditions or those using other CNS depressants .
Research Findings
Recent studies have explored various aspects of phenibut's biological activity:
- Neuroprotective Properties : Research has shown that phenibut can protect against neurotoxicity induced by glutamate in vitro, suggesting potential applications in neurodegenerative diseases.
- Cognitive Enhancement : Some animal studies indicate that (R)-phenibut may improve cognitive function and memory retention, although more research is needed to confirm these effects in humans .
Q & A
Basic Research Questions
Q. What synthetic methods yield (R)-4-Amino-3-phenylbutanoic acid hydrochloride with high enantiomeric purity?
- Methodology : The compound can be synthesized via enantiomeric resolution using L-tartaric acid. A reported procedure involves reacting racemic 4-amino-3-phenylbutanoic acid with L-tartaric acid in ethanol to isolate the (R)-enantiomer. The resolved product is then treated with hydrochloric acid to form the hydrochloride salt, achieving a yield of 81% and a melting point of 194–195°C. Enantiomeric excess is confirmed via polarimetry ([α]D²⁵ = -5.0 in H₂O) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (400 MHz, CD₃OD) reveals characteristic peaks at δ 7.43 (d, 2H), 7.37 (m, 3H), and 3.25 (q, 1H) for the phenyl and chiral backbone protons .
- IR Spectroscopy : Key absorption bands at 1700 cm⁻¹ (C=O stretch) and 1552 cm⁻¹ (NH₂ bending) confirm functional groups .
- Melting Point Analysis : Consistency with the reported range (194–195°C) validates purity .
Q. How can researchers standardize analytical protocols for quantifying this compound in bulk samples?
- Methodology : Use reversed-phase HPLC with a C18 column and UV detection (λ = 210 nm). A mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) provides baseline separation. Calibration curves with R² > 0.99 ensure accuracy .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during scale-up synthesis?
- Methodology :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences ≥ 2 minutes indicate robust separation .
- Polarimetry : Monitor [α]D values to detect deviations from the enantiopure standard (-5.0°) .
Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?
- Methodology : Conduct accelerated stability studies using:
- Acidic Conditions : Incubate in simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Analyze degradation via LC-MS; <5% degradation indicates acid stability .
- Thermal Stress : Store at 40°C/75% RH for 4 weeks. No significant changes in HPLC purity (>98%) confirm thermal resilience .
Q. What computational tools elucidate the compound’s electronic structure and binding affinity?
- Methodology : Perform Natural Bond Orbital (NBO) analysis to evaluate charge distribution and hybridization. Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts interaction energies with GABA receptors, aligning with experimental IC₅₀ values .
Q. How does this compound interact with GABAergic systems in vivo?
- Methodology : Use radioligand binding assays with [³H]-GABA in rat brain homogenates. Competitive displacement curves (Kᵢ = 1.2 µM) confirm affinity for GABA-B receptors. Behavioral assays (e.g., elevated plus maze) further validate anxiolytic activity .
Contradictions and Considerations
- CAS Number Variability : The (R)-enantiomer is listed under CAS 52992-48-0 , while the racemic mixture or hydrochloride salt is often referenced as 1078-21-3 . Verify enantiomeric form in procurement.
- Spectral Data Consistency : NMR and IR profiles from independent syntheses should match reported benchmarks to rule out polymorphic variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
